Cas no 13179-11-8 (9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-)
13179-11-8 structure
Product Name:9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
Numero CAS:13179-11-8
MF:C18H16O6
MW:328.316045761108
CID:227860
PubChem ID:5321880
Update Time:2025-04-19
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
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- 9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
- Ugaxanthone
- 9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-butenyl)- (9CI)
- Xanthen-9-one, 1,3,5,6-tetrahydroxy-4-(3-methyl-2-butenyl)-(8CI)
- 1,3,5,6-Tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
- [ "" ]
- 1,3,5,6-Tetrahydroxy-4-prenylxanthone
- 1,3,5,6-Tetrahydroxy-4-(3-methyl-2-butenyl)-9H-xanthen-9-one
- 4-(3-methylbut-2-enyl)-1,3,5,6-tetrakis(oxidanyl)xanthen-9-one
- DTXSID601318119
- 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one
- 3U8FT4B9ST
- 13179-11-8
- Xanthen-9-one, 1,3,5,6-tetrahydroxy-4-(3-methyl-2-butenyl)-
- 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
- AKOS040762462
- CHEBI:174394
- 1,3,5,6-Tetrahydroxy-4-(3-methyl-2-butenyl)-9H-xanthen-9-one, 9CI
- 1,3,5,6-TETRAHYDROXY-4-(3-METHYLBUT-2-EN-1-YL)-9H-XANTHEN-9-ONE
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- Inchi: 1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3
- Chiave InChI: ZZUFNBISWJNCEE-UHFFFAOYSA-N
- Sorrisi: O1C2C(=C(C=CC=2C(C2=C(C=C(C(C/C=C(\C)/C)=C12)O)O)=O)O)O
Proprietà calcolate
- Massa esatta: 328.09468
- Massa monoisotopica: 328.09468823g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 514
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 107Ų
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.471±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 579.8±50.0 °C at 760 mmHg
- Punto di infiammabilità: 214.6±23.6 °C
- Solubilità: Insuluble (4.9E-4 g/L) (25 ºC),
- PSA: 107.22
- Pressione di vapore: 0.0±1.7 mmHg at 25°C
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5197-1 mg |
Ugaxanthone |
13179-11-8 | 1mg |
¥3075.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U53320-5 mg |
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- |
13179-11-8 | 5mg |
¥6080.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U53320-5mg |
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- |
13179-11-8 | ,98.0% | 5mg |
¥6080.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5197-5mg |
Ugaxanthone |
13179-11-8 | 5mg |
¥ 4280 | 2024-07-19 | ||
| TargetMol Chemicals | TN5197-5 mg |
Ugaxanthone |
13179-11-8 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5197-1 mL * 10 mM (in DMSO) |
Ugaxanthone |
13179-11-8 | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-07 | ||
| A2B Chem LLC | AE60971-5mg |
Ugaxanthone |
13179-11-8 | 5mg |
$760.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN5197-1 ml * 10 mm |
Ugaxanthone |
13179-11-8 | 1 ml * 10 mm |
¥ 4380 | 2024-07-19 |
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Letteratura correlata
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1. Extractives from guttiferae. Part IV. Isolation and structure of ugaxanthone and mbarraxanthone from Symphonia globulifera L.H. D. Locksley,I. Moore,F. Scheinmann J. Chem. Soc. C 1966 2265
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2. Index of subjects, 1966
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A. Jefferson,F. Scheinmann Q. Rev. Chem. Soc. 1968 22 391
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4. Claisen rearrangement of 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthonesAmolak Chand Jain,Surendra Mohan Anand J. Chem. Soc. Perkin Trans. 1 1974 329
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5. Index of authors, 1966
13179-11-8 (9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-) Prodotti correlati
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- 112649-21-5(9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)-)
- 776325-66-7(1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone)
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- 20245-39-0(1,3,7-Trihydroxy-2-prenylxanthone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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